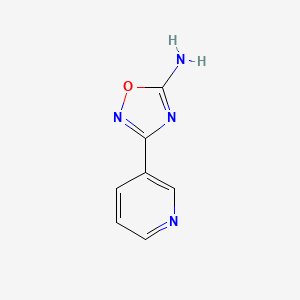

3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine

Übersicht

Beschreibung

The compound “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” is a heterocyclic compound that contains a pyridine and an oxadiazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the conjugated system of the pyridine and oxadiazole rings. The structure of similar compounds has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the electron-rich nitrogen atoms in the pyridine and oxadiazole rings. These nitrogen atoms could act as nucleophilic sites in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Similar compounds have been studied for their electrooptic properties, which were found to be significant .Wissenschaftliche Forschungsanwendungen

Anticancer Evaluation

A study investigated a series of compounds including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, with one compound showing more potent activity against gastric cancer than the standard CHS 828 (Abdo & Kamel, 2015).

Antimicrobial Activities

Research on 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and its derivatives revealed that most compounds showed good or moderate antimicrobial activity (Bayrak et al., 2009).

Antibacterial Activity

A study synthesized a series of polyheterocycles, including 3-(5-substituted phenyl-[1,3,4] oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl-[1,2,4] triazole-4-yl-amines, and evaluated their antibacterial activity. Most of the compounds showed good antibacterial activity, suggesting a potential for developing antibacterial drugs (Hu et al., 2005).

Antimycobacterial Activity Against Tuberculosis

A series of 3-(arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thi-2-one derivatives were synthesized and evaluated as antimycobacterial agents against Mycobacterium tuberculosis. Compounds exhibited promising antimycobacterial activity, comparable to reference drugs like Streptomycin and Isoniazid (Asif & Imran, 2020).

Electronic Applications in OLEDs

A study synthesized m-terphenyl oxadiazole derivatives, including 3,3″-bis(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-1,1':3',1″-terphenyl, for use as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs). These materials showed high efficiency and low roll-off in blue, green, and red OLEDs (Shih et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetBeta-secretase 1 , a critical enzyme involved in the production of beta-amyloid peptide in Alzheimer’s disease . Another related compound, pyrazolo[3,4-d]pyrimidine, has been reported to inhibit CDK2 , a protein kinase involved in cell cycle regulation .

Mode of Action

For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways related to cell cycle regulation and apoptosis

Pharmacokinetics

A related compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, has been synthesized and evaluated for its pharmacokinetic profiles . The study of these properties, including absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding the compound’s bioavailability and potential therapeutic effects.

Result of Action

Similar compounds have demonstrated cytotoxic activities against various cancer cell lines . For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .

Action Environment

A study on a related compound, 3-(pyridin-2-yl)triimidazotriazine, has investigated its photophysical behavior under ambient conditions . Understanding how environmental factors influence a compound’s action can provide valuable insights into its potential therapeutic applications.

Safety and Hazards

The safety and hazards associated with “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” would depend on its specific physical and chemical properties. As a general precaution, it is advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Zukünftige Richtungen

The future research on “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” could focus on exploring its potential biological activities, given that similar compounds have shown a range of biological activities such as antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer activities . Further studies could also focus on optimizing its synthesis and improving its physical and chemical properties for potential applications in various fields.

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRWJJLIICHVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

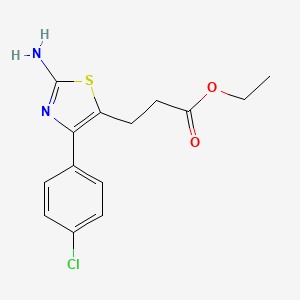

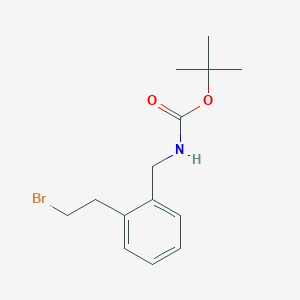

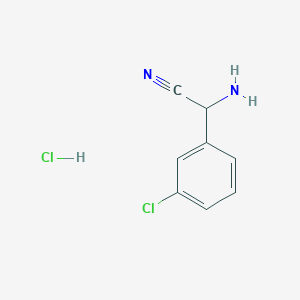

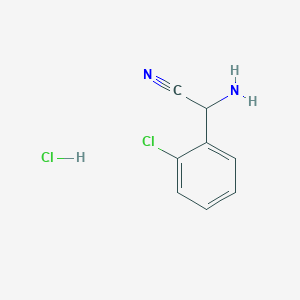

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B3268809.png)